BKT140

Übersicht

Beschreibung

Motixafortide, unter dem Markennamen Aphexda vertrieben, ist ein Medikament, das hauptsächlich zur Behandlung des multiplen Myeloms eingesetzt wird. Es ist ein Mobilisator hämatopoetischer Stammzellen und ein selektiver Antagonist des C-X-C-Motiv-Chemokinrezeptors 4 (CXCR4). Diese Verbindung wird durch subkutane Injektion verabreicht und hat sich als vielversprechend bei der Mobilisierung hämatopoetischer Stammzellen ins periphere Blut zur Sammlung und anschließenden autologen Transplantation erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Motixafortide ist ein cyclisches Peptid, und seine Synthese beinhaltet die Festphasenpeptidsynthese (SPPS). Der Prozess umfasst typischerweise die sequentielle Zugabe geschützter Aminosäuren zu einer an Harz gebundenen Peptidkette. Die Synthese wird gefolgt von Cyclisierung und Entschützungsstufen, um die endgültige cyclische Peptidstruktur zu erhalten. Die Reaktionsbedingungen für SPPS umfassen häufig die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und OxymaPure sowie Schutzgruppen wie Fmoc (9-Fluorenylmethoxycarbonyl) für die Aminosäuren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Motixafortide folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt unterliegt strengen Reinigungsschritten, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), um pharmazeutische Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Motixafortide durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann Oxidationsreaktionen, insbesondere an Methioninresten, eingehen, was zur Bildung von Sulfoxiden führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Oxidation umzukehren und die ursprüngliche Peptidstruktur wiederherzustellen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der spezifischen Substitution, wie z. B. Alkylierungsmittel zur Methylierung.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen oxidierte oder reduzierte Formen von Motixafortide sowie substituierte Derivate, die eine veränderte biologische Aktivität aufweisen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Motixafortide is a cyclic peptide, and its synthesis involves solid-phase peptide synthesis (SPPS). The process typically includes the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis is followed by cyclization and deprotection steps to yield the final cyclic peptide structure. The reaction conditions for SPPS often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, along with protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for the amino acids .

Industrial Production Methods

Industrial production of motixafortide follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Motixafortide undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can be used to reverse oxidation, restoring the original peptide structure.

Substitution: Substitution reactions can occur at specific amino acid residues, allowing for modifications to enhance stability or activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the specific substitution, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of motixafortide, as well as substituted derivatives that may exhibit altered biological activity .

Wissenschaftliche Forschungsanwendungen

Motixafortide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken eingesetzt.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Stammzellmobilisierung und seinen Interaktionen mit dem CXCR4-Rezeptor.

Medizin: Wird hauptsächlich zur Behandlung des multiplen Myeloms eingesetzt und hat sich als vielversprechend bei der Behandlung anderer Krebserkrankungen wie Bauchspeicheldrüsenkrebs und akuter myeloischer Leukämie erwiesen. .

Wirkmechanismus

Motixafortide übt seine Wirkung durch Hemmung des C-X-C-Motiv-Chemokinrezeptors 4 (CXCR4) aus. Dieser Rezeptor spielt eine entscheidende Rolle beim Transport hämatopoetischer Stammzellen ins Knochenmark. Durch Blockierung der Bindung seines Liganden, dem stromal-abgeleiteten Faktor-1α (SDF-1α) oder dem C-X-C-Motiv-Chemokinliganden 12 (CXCL12), verhindert Motixafortide die Retention von Stammzellen im Knochenmark und mobilisiert sie somit ins periphere Blut. Dieser Mechanismus ist besonders vorteilhaft für die Stammzellgewinnung vor der autologen Transplantation bei Patienten mit multiplem Myelom .

Wirkmechanismus

Motixafortide exerts its effects by inhibiting the C-X-C motif chemokine receptor 4 (CXCR4). This receptor plays a crucial role in the trafficking of hematopoietic stem cells to the bone marrow. By blocking the binding of its ligand, stromal-derived factor-1α (SDF-1α) or C-X-C motif chemokine ligand 12 (CXCL12), motixafortide prevents the retention of stem cells in the bone marrow, thereby mobilizing them to the peripheral blood. This mechanism is particularly beneficial for stem cell collection prior to autologous transplantation in multiple myeloma patients .

Vergleich Mit ähnlichen Verbindungen

Motixafortide wird häufig mit anderen CXCR4-Inhibitoren verglichen, wie z. B. Plerixafor. Während beide Verbindungen dazu dienen, hämatopoetische Stammzellen zu mobilisieren, hat Motixafortide in klinischen Studien eine überlegene Wirksamkeit gezeigt. So erhöhte Motixafortide in Kombination mit Granulozyten-Kolonie-stimulierendem Faktor (G-CSF) in der GENESIS-Studie signifikant den Anteil der Patienten, die erfolgreich die benötigte Anzahl an Stammzellen mobilisierten, im Vergleich zu Plerixafor .

Ähnliche Verbindungen

Plerixafor: Ein weiterer CXCR4-Inhibitor, der zur Stammzellmobilisierung eingesetzt wird.

AMD3100: Ein kleiner Molekül-CXCR4-Antagonist mit ähnlichen Anwendungen.

BKT140: Ein peptidbasierter CXCR4-Inhibitor, der für verschiedene therapeutische Anwendungen untersucht wird.

Die einzigartige cyclische Peptidstruktur und die hohe Affinität von Motixafortide für CXCR4 machen es zu einem vielversprechenden Kandidaten für weitere Forschung und therapeutische Anwendungen.

Eigenschaften

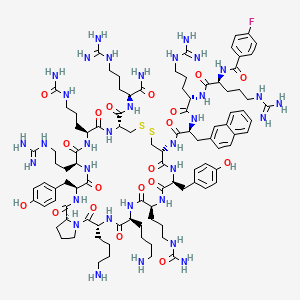

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVZSYKFCOBILL-KZGZZEQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H144FN33O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2159.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)

![1-[(4-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084900.png)

![[1-(Phenylmethoxymethyl)cyclopentyl]methanamine](/img/structure/B8084908.png)

![N-[1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B8084925.png)

![2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)

![4-Oxo-2-phenyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084981.png)

![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)